molecular formula C10H13N3 B8632687 5-Amino-2-(3-cyanopropyl)-3-methylpyridine

5-Amino-2-(3-cyanopropyl)-3-methylpyridine

Cat. No. B8632687
M. Wt: 175.23 g/mol
InChI Key: HITVVFULAUFLSK-UHFFFAOYSA-N
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Patent
US04486434

Procedure details

5-Nitro-2-(3-cyanopropyl)-3-methylpyridine (5.9 g) was hydrogenated in ethanol (150 ml) with palladium on charcoal (0.59 g of 10%) at 140 kPa, for 2.5 hrs. The filtered solution was concentrated to dryness, the residue was triturated with ether to give 5-amino-2-(3-cyanopropyl)-3-methylpyridine (4.70 g) m.p. 103°-105° C.
Name
5-Nitro-2-(3-cyanopropyl)-3-methylpyridine
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:15])[C:7]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])=[N:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH3:15])[C:7]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])=[N:8][CH:9]=1

Inputs

Step One
Name
5-Nitro-2-(3-cyanopropyl)-3-methylpyridine
Quantity
5.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)CCCC#N)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.59 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)CCCC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.